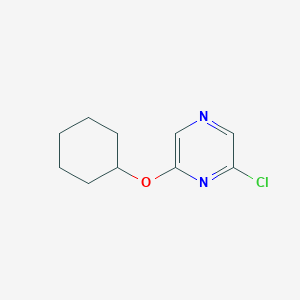
2-Chloro-6-(cyclohexyloxy)pyrazine
Descripción general
Descripción
2-Chloro-6-(cyclohexyloxy)pyrazine, commonly referred to as C6CP, is an organic compound that has become increasingly popular in the scientific research community due to its unique properties and potential applications. C6CP is a heterocyclic compound with a pyrazine ring structure and a chloro substituent on the 2-position. It has been studied for its ability to act as a catalyst in organic synthesis, as well as its potential to be used in the development of drugs and other medicinal compounds.
Aplicaciones Científicas De Investigación
DNA Binding and Antimicrobial Properties
Pyrazine derivatives, such as 2-Chloro-6-(cyclohexyloxy)pyrazine, have been studied for their ability to bind DNA and exhibit antimicrobial properties. Mech-Warda et al. (2022) investigated chlorohydrazinopyrazine, a related compound, using theoretical and experimental methods. They found that these pyrazine derivatives showed high affinity to DNA and did not exhibit toxicity toward human dermal keratinocytes, suggesting potential clinical applications (Mech-Warda et al., 2022).
Antitumor Activity
2-Pyrazoline derivatives bearing the 4-aryloxy-7-chloroquinoline fragment, similar in structure to 2-Chloro-6-(cyclohexyloxy)pyrazine, have shown significant antitumor activity. Montoya et al. (2014) synthesized a series of these derivatives and found that they demonstrated remarkable antitumor activity against various cancer cell lines (Montoya et al., 2014).
Antimycobacterial and Antifungal Activity
Research by Doležal et al. (2010) on chlorinated N-phenylpyrazine-2-carboxamides, which are structurally related to 2-Chloro-6-(cyclohexyloxy)pyrazine, revealed their potential in antimycicrobial and antifungal applications. These compounds were evaluated for their antimycobacterial and antifungal activity, as well as their ability to inhibit photosynthetic electron transport. The study found significant activity against various strains, including Mycobacterium tuberculosis (Doležal et al., 2010).
Synthesis and Tuberculostatic Activity
Foks et al. (2005) explored the synthesis of tuberculostatic pyrazine derivatives using 2-chloro-3-cyanopyrazine, a compound closely related to 2-Chloro-6-(cyclohexyloxy)pyrazine. The synthesized compounds exhibited significant tuberculostatic activity, highlighting the potential of pyrazine derivatives in treating tuberculosis (Foks et al., 2005).
Serotoninmimetic Activity
Lumma et al. (1978) synthesized a series of 2-(1-piperazinyl)pyrazines, which are structurally similar to 2-Chloro-6-(cyclohexyloxy)pyrazine, and evaluated them for central serotonin-like activity. This research provides insight into the potential neurological applications of pyrazine derivatives (Lumma et al., 1978).
Propiedades
IUPAC Name |
2-chloro-6-cyclohexyloxypyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-9-6-12-7-10(13-9)14-8-4-2-1-3-5-8/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDGGTHYIYRRCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CN=CC(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(cyclohexyloxy)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



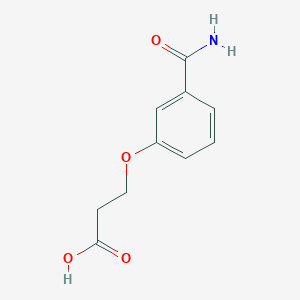
![Tert-butyl 3-[(piperidin-3-yl)carbamoyl]piperidine-1-carboxylate](/img/structure/B3373770.png)
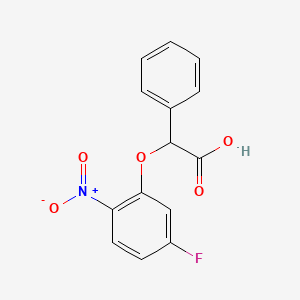
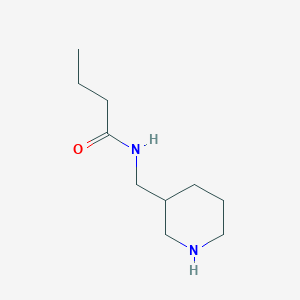
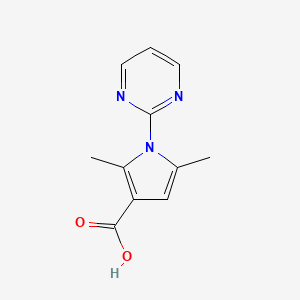

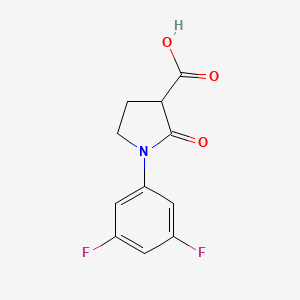
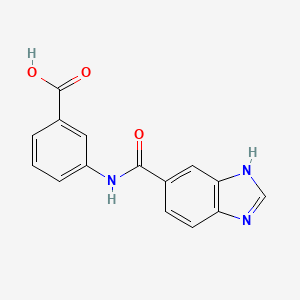
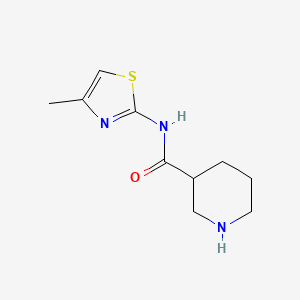
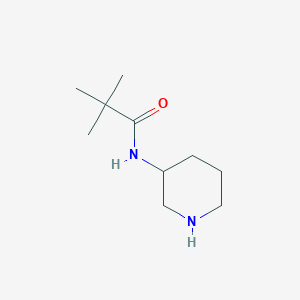
![3-[2-(Difluoromethoxy)phenyl]-3-oxopropanenitrile](/img/structure/B3373851.png)
![5-[2-(2,2-Dimethylpropanamido)ethyl]thiophene-2-sulfonyl chloride](/img/structure/B3373854.png)
![3-[(3-Methylphenyl)methanesulfonyl]propanoic acid](/img/structure/B3373859.png)
